Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-8-phenylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-17-13(12-7-4-3-5-8-12)9-6-10-14(17)16(15)19/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPBLLIVVAAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189948 | |
| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-10-5 | |
| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Chloro 8 Phenylquinoline 3 Carboxylate
Established Synthetic Pathways for Quinoline-3-carboxylates
The construction of the quinoline (B57606) ring system can be achieved through various synthetic strategies, which can be broadly categorized into classical condensation reactions and modern catalytic approaches.
Classical Condensation Reactions (e.g., Friedländer Synthesis)
The Friedländer synthesis is one of the most direct and well-known methods for preparing quinolines. researchgate.netnih.gov In its general form, it involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, followed by cyclodehydration. wikipedia.orgorganicreactions.orgresearchgate.net This reaction offers a straightforward route to substituted quinolines, although its utility can be limited by the availability of the required 2-aminoaryl carbonyl precursors. researchgate.net
Several variations and related classical syntheses exist for accessing the quinoline core:
Pfitzinger Reaction: This method utilizes isatin (B1672199) or isatic acid as the starting material, which condenses with a carbonyl compound to yield quinoline-4-carboxylic acids. organicreactions.orgthieme-connect.com
Doebner-von Miller Reaction: This reaction typically uses α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions to form substituted quinolines. nih.gov
Conrad-Limpach Synthesis: This pathway involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). nih.gov
These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures or strong acids/bases, and may result in moderate yields. nih.gov
Modern Catalytic Approaches for Quinoline Ring Formation
To overcome the limitations of classical methods, significant research has focused on developing more efficient, milder, and versatile catalytic systems for quinoline synthesis. acs.orgnih.gov These modern approaches often exhibit greater functional group tolerance and provide access to a wider array of substituted quinolines.
Transition-metal catalysis has emerged as a powerful tool. Catalysts based on palladium mdpi.com, cobalt mdpi.com, nickel organic-chemistry.org, copper organic-chemistry.org, and iron organic-chemistry.org have been successfully employed in various cyclization and annulation strategies to construct the quinoline scaffold. These reactions often proceed under milder conditions and can offer high yields and regioselectivity.
Another significant advancement is the use of nanocatalysts, which offer benefits such as high catalytic activity, large surface area, and ease of recovery and reuse. acs.orgnih.gov These catalysts have been applied to traditional reactions like the Friedländer synthesis, resulting in improved reaction times, higher yields, and more environmentally friendly protocols. nih.gov Microwave-assisted synthesis has also been utilized to accelerate reaction rates, often in conjunction with solid-supported catalysts like Nafion NR50, leading to rapid and green synthesis of quinoline derivatives. nih.govmdpi.com
Synthesis Protocols for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
The specific synthesis of this compound involves a multi-step process that begins with the construction of a precursor quinoline ring, followed by targeted functionalization. A common and logical pathway involves the initial synthesis of a 4-hydroxyquinoline (B1666331) intermediate, which is subsequently chlorinated.
Design of Precursors and Intermediate Synthesis
A prevalent strategy for synthesizing the requisite quinoline core is the Gould-Jacobs reaction. This method is particularly suitable for producing 4-hydroxyquinoline-3-carboxylates.
Precursor Selection: The synthesis would commence with 2-aminobiphenyl (B1664054) as the aniline (B41778) component to introduce the C8-phenyl group. The second key reactant is typically diethyl ethoxymethylenemalonate (EMME).
Condensation: 2-aminobiphenyl is reacted with EMME. This reaction proceeds via an initial nucleophilic substitution, followed by a thermal cyclization reaction.
Intermediate Formation: The high-temperature cyclization of the intermediate formed from the aniline and EMME yields Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate . This cyclization is often carried out in a high-boiling point solvent, such as Dowtherm A, at temperatures around 250°C. researchgate.net
This 4-hydroxyquinoline derivative is the key intermediate for the final product.
Optimization of Reaction Conditions for Chlorination and Esterification
Esterification: The ethyl ester group at the C3 position is conveniently incorporated from the start by using diethyl ethoxymethylenemalonate as a precursor. Should the synthesis begin with the corresponding carboxylic acid, standard esterification procedures, such as refluxing the acid in ethanol (B145695) with a catalytic amount of a strong acid (e.g., sulfuric acid), could be employed. organic-chemistry.org
Chlorination: The transformation of the 4-hydroxy group to a 4-chloro group is a critical step. This is most commonly achieved using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. researchgate.netchemicalbook.com The reaction involves heating the Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate intermediate in neat phosphorus oxychloride. chemicalbook.com
| Parameter | Condition | Purpose |
| Reagent | Phosphorus oxychloride (POCl₃) | Converts the 4-hydroxyl group to a 4-chloro group. |
| Temperature | 95-110°C | To ensure the reaction proceeds to completion. researchgate.netchemicalbook.com |
| Reaction Time | 2-4 hours | Typical duration required for the conversion. chemicalbook.com |
| Work-up | The reaction mixture is cooled and carefully poured onto crushed ice or into a basic solution to neutralize the excess POCl₃ and precipitate the product. | To quench the reaction and isolate the crude product. |
The resulting product is the target molecule, this compound.
Reaction Yields and Purification Techniques
Purification of the final product and its intermediates is essential to obtain a compound of high purity. A variety of standard laboratory techniques are employed for the purification of quinoline derivatives.
| Purification Method | Description | Application |
| Recrystallization | The crude solid is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. researchgate.net | Final purification of the solid product. |
| Column Chromatography | The product mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel), and separated based on differential adsorption using a suitable eluent system. reddit.com | Used for purifying intermediates and the final product, especially if oily or difficult to crystallize. |
| Solvent Washing | The crude product is washed or triturated with specific solvents in which the desired product is insoluble, but the impurities are soluble. reddit.com | A simple method for removing soluble impurities from a solid product. |
| Vacuum Distillation | Used for purifying liquid compounds or low-melting solids by boiling them under reduced pressure. lookchem.com | Generally less applicable to highly substituted, solid quinolines but can be used for liquid precursors. |
| Salt Formation | The basic quinoline nitrogen can be protonated to form a salt (e.g., hydrochloride), which can be purified by recrystallization. The pure free base is then regenerated by treatment with a base. lookchem.com | An effective method for purifying basic quinoline compounds. |
Successful synthesis and isolation rely on careful optimization of reaction conditions and the selection of appropriate purification techniques to achieve the desired purity and yield.
Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dominated by the electrophilic nature of the quinoline ring, which is further enhanced by the electron-withdrawing carboxylate group. This renders the C4-position, bearing the chloro substituent, highly susceptible to nucleophilic attack. The ester moiety offers a site for hydrolysis or amidation, while the phenyl and chloro groups serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems.
Substitution Reactions on the Quinoline Core
The chloro group at the C4 position of the quinoline core is the most reactive site for nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of 4-chloroquinoline (B167314) derivatives, allowing for the displacement of the chloride ion by a wide array of nucleophiles. While specific studies on the 8-phenyl substituted variant are not prevalent, the reactivity pattern is well-established for analogous structures.
Common nucleophilic substitution reactions include:
Amination: Reaction with various primary and secondary amines (aliphatic or aromatic) can be performed, typically at elevated temperatures, to yield 4-aminoquinoline (B48711) derivatives. acs.orgnih.gov These reactions can sometimes be facilitated by the use of a base. nih.gov
Thiation: Thiols and thiophenols can displace the chloro group to form 4-thioether-substituted quinolines. acs.org
Azidation: The introduction of an azide (B81097) group is readily achieved by reacting the chloroquinoline with sodium azide. researchgate.net The resulting 4-azidoquinoline (B3382245) is a versatile intermediate that can be used in cycloaddition reactions or reduced to a primary amine.
The general conditions for these substitutions often involve heating the 4-chloroquinoline substrate with the nucleophile in a polar solvent, such as DMF or N-methylpyrrolidone (NMP). acs.orgresearchgate.net
| Nucleophile | Product Type | Typical Conditions | Reference Example |
|---|---|---|---|
| Amines (R₂NH) | 4-Aminoquinolines | Heat in DMF or neat | acs.orgnih.gov |
| Thiols (RSH) | 4-(Alkyl/Aryl)thioquinolines | Heat in DMF | acs.org |
| Sodium Azide (NaN₃) | 4-Azidoquinolines | NMP, Room Temperature | researchgate.net |
| Sodium Phenoxide (NaOPh) | 4-Phenoxyquinolines | Dimethyl Sulphoxide | rsc.org |
Chemical Modifications of the Ester Moiety (e.g., Hydrolysis)
The ethyl carboxylate group at the C3 position is a versatile functional handle. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid. This saponification is typically achieved under basic conditions, for instance, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.
The resulting 4-chloro-8-phenylquinoline-3-carboxylic acid is a key intermediate. The carboxylic acid can then be converted into a variety of other functional groups. For example, treatment with thionyl chloride or oxalyl chloride would yield the highly reactive acid chloride. This intermediate can then react with amines to form amides or with alcohols to form different esters, further diversifying the molecular structure. lookchem.com While direct hydrolysis of the title compound is a standard procedure, related transformations on similar quinoline-3-carboxylates have been documented. nih.gov
Transformations Involving the Chloro and Phenyl Substituents
The chloro and phenyl groups themselves can be involved in further chemical transformations, although their reactivity differs significantly.
Chloro Substituent: As detailed in the sections on substitution (2.3.1) and coupling reactions (2.3.4), the primary role of the chloro group is to act as a leaving group or as a reactive site for oxidative addition in catalytic cycles. It is the key to most derivatization strategies for this scaffold.
Phenyl Substituent: The 8-phenyl group is generally unreactive under the conditions used to modify other parts of the molecule. As an unactivated benzene (B151609) ring, it is not susceptible to nucleophilic attack and would require harsh conditions for electrophilic substitution (e.g., nitration, halogenation). Such reactions would likely be unselective and could also affect the benzene portion of the quinoline ring system. Therefore, derivatization of the 8-phenyl group is uncommon on the fully assembled quinoline. A more practical synthetic strategy involves modifying the phenylboronic acid precursor prior to its installation via a Suzuki coupling reaction.
Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C4-chloro position of the quinoline is an excellent substrate for these transformations. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly extending the conjugated π-system of the molecule.
Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinoline with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This is one of the most versatile methods for creating C-C bonds. For 4-chloroquinolines, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands are often employed, with bases such as K₂CO₃ or CsCO₃ in solvent systems like DMF or dioxane/water. nih.govnih.gov This reaction effectively transforms the 4-chloro group into a 4-aryl or 4-vinyl substituent. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples the 4-chloroquinoline with an alkene, such as an acrylate (B77674) or styrene, using a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond at the less substituted end of the alkene, resulting in a 4-vinylquinoline (B3352565) derivative. acs.orgnih.gov Effective catalyst systems often involve palladium acetate (B1210297) with phosphine ligands. organic-chemistry.org
Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the 4-chloroquinoline with a terminal alkyne. wikipedia.orgvedantu.com The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI, in the presence of an amine base like triethylamine. libretexts.orgjk-sci.com This method is highly efficient for creating C(sp²)-C(sp) bonds, yielding 4-alkynylquinoline derivatives. libretexts.org
| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinylquinolines | Pd(PPh₃)₄ or Pd(OAc)₂ / Base (K₂CO₃, CsCO₃) | nih.govresearchgate.net |
| Heck | Alkene (e.g., Acrylate) | 4-Vinylquinolines | Pd(OAc)₂ / Phosphine Ligand / Base | acs.orgnih.gov |
| Sonogashira | Terminal Alkyne | 4-Alkynylquinolines | Pd Catalyst / Cu(I) Co-catalyst / Amine Base | libretexts.orgjk-sci.com |
Structural Characterization and Advanced Computational Analysis
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the chemical structure of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, with each technique offering unique insights into different aspects of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. While specific spectral data for this exact compound is not publicly available, the expected resonances can be predicted based on the analysis of closely related structures and general principles of NMR.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the quinoline (B57606) and phenyl rings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. The aromatic region would be more complex, containing signals for the protons on both the quinoline core and the 8-phenyl substituent.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key resonances would include the carbonyl carbon of the ester group (typically in the 160-170 ppm range), carbons of the aromatic rings, and the two distinct carbons of the ethyl group. oregonstate.eduucalgary.ca The chemical shifts of the quinoline carbons would be influenced by the electron-withdrawing effects of the chlorine atom and the ester group, as well as the anisotropic effects of the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Ethyl -CH₃ | ~1.4 (triplet) | ~14 | Coupled to the -CH₂ group. |
| Ethyl -CH₂ | ~4.4 (quartet) | ~62 | Deshielded by the adjacent oxygen atom. |
| Aromatic H's | 7.0 - 8.5 (multiplets) | 120 - 150 | Complex region due to multiple protons on the quinoline and phenyl rings. |
| Ester C=O | --- | ~165 | Typical range for an ester carbonyl carbon. ucalgary.ca |
| Quaternary Carbons | --- | Variable | Includes C4-Cl, C8-Ph, and other carbons without attached protons. |
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. A COSY spectrum would confirm the coupling between the ethyl group's methylene and methyl protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Mass spectrometry provides crucial information about the compound's molecular weight and elemental composition. For this compound (C₁₈H₁₄ClNO₂), the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two major peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).
Common fragmentation patterns for such esters would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety.
Table 2: Predicted Mass Spectrometry Data
| Ion | Description | Notes |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Isotopic pattern confirms the presence of one chlorine atom. |
| [M - C₂H₅O]⁺ | Loss of the ethoxy radical | A common fragmentation for ethyl esters. |
| [M - COOC₂H₅]⁺ | Loss of the entire ester group | Results in the 4-chloro-8-phenylquinoline cation. |
IR spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies.
Key expected absorptions include:
A strong, sharp peak around 1720 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester group. ucalgary.ca
Multiple sharp peaks in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic quinoline and phenyl rings.
Vibrations in the 1300-1000 cm⁻¹ range, associated with C-O stretching of the ester and C-Cl stretching.
Absorptions around 3000-3100 cm⁻¹ from aromatic C-H stretching and below 3000 cm⁻¹ from the aliphatic C-H bonds of the ethyl group.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | ~1720 | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| C-O (Ester) | 1300 - 1100 | Stretch |
| C-Cl | ~1050 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch |
X-ray Crystallography Studies of Quinoline-3-carboxylate Systems
While a specific crystal structure for this compound is not reported, analysis of closely related quinoline-3-carboxylate systems provides significant insight into its likely solid-state structure. researchgate.netresearchgate.netnih.gov
X-ray crystallography studies on analogous compounds, such as Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, reveal that the quinoline ring system is typically planar or nearly planar. researchgate.net The ester group and the phenyl ring are often twisted out of the plane of the quinoline core. For instance, in one related structure, the phenyl group and the carboxylate fragment form significant dihedral angles of 60.0° and 60.5°, respectively, with the quinoline ring system. researchgate.net A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance between the bulky substituents.
In the solid state, molecules of quinoline-3-carboxylates are stabilized by a network of intermolecular forces. Although the target molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are commonly observed in related crystal structures, often linking molecules into chains or dimers. researchgate.netnih.gov
Furthermore, π-π stacking interactions between the electron-rich aromatic rings of the quinoline systems are a common feature. These interactions, with centroid-to-centroid distances typically around 3.8 Å, play a crucial role in stabilizing the crystal packing. nih.gov It is highly probable that the crystal structure of this compound would also be influenced by a combination of weak hydrogen bonds and π-π stacking of its aromatic components.
Crystal Packing and Supramolecular Assemblies
A recurring motif in the crystal structures of similar quinoline systems is the formation of chains or more complex two-dimensional layers through intermolecular interactions. mdpi.com For instance, in the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.govresearchgate.net It is highly probable that this compound would also exhibit such interactions, with the carbonyl oxygen of the ethyl carboxylate group acting as a hydrogen bond acceptor.
The interplay of these C—H⋯O hydrogen bonds and π–π stacking interactions is expected to result in a well-organized, three-dimensional supramolecular architecture for this compound.
Theoretical and Computational Chemistry Investigations
To complement the understanding of its solid-state behavior and to explore its intrinsic molecular properties, theoretical and computational chemistry methods are invaluable. The following sections detail the insights that can be gained from Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and conformational landscape exploration.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and predicting various molecular properties. For quinoline derivatives, DFT calculations, often at the B3LYP level of theory with appropriate basis sets, have been successfully employed to optimize molecular geometries and predict spectroscopic data that show good agreement with experimental findings. rsc.org
For this compound, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles. A key structural feature of similar compounds is the relative orientation of the carboxylate group and the phenyl ring with respect to the quinoline core. In related structures, the phenyl and carboxylate planes are often significantly twisted away from the quinoline plane. nih.govnih.gov DFT calculations can quantify these dihedral angles and provide insights into the steric and electronic factors governing these orientations. Such calculations have been applied to various quinoline carboxylic acid derivatives to study their geometric, energetic, and electronic structure parameters. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) would likely be found on the hydrogen atoms, particularly those of the ethyl group and the aromatic rings. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological macromolecules. Computational studies on similar molecules have utilized MEP surfaces to identify potential reactive sites. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. rsc.org
For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO is likely to be distributed over the electron-rich regions of the quinoline and phenyl rings, while the LUMO is expected to be located over the electron-deficient parts of the molecule. The calculated HOMO and LUMO energies and the resulting energy gap would provide quantitative measures of its kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
Note: The values in the table are predicted ranges based on computational studies of similar quinoline derivatives and are for illustrative purposes.
The presence of rotatable single bonds in this compound, specifically those connecting the ethyl carboxylate group and the phenyl group to the quinoline core, gives rise to a complex conformational landscape. Computational methods can be used to explore this landscape, identify the most stable conformers (minimum energy structures), and determine the energy barriers for rotation between them.
Biological Activities and Proposed Mechanisms of Action in Vitro Research
Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)
The evaluation of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate and related quinoline (B57606) compounds in various cancer cell lines has provided preliminary evidence of their potential as anticancer agents. Research in this area has explored cytotoxicity, the induction of programmed cell death (apoptosis), and the modulation of the cell cycle.
Studies on quinoline derivatives have demonstrated their cytotoxic effects across a range of human cancer cell lines. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been assessed for their anticancer activity against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and human cervical carcinoma (HeLa and SiHa) cell lines. One derivative with an o-chloro substitution on the phenyl ring showed notable potency against the A-549 cell line with an IC50 value of 5.6 mM. nih.gov Similarly, other research has highlighted the antiproliferative potential of various quinoline-based compounds against cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). nih.gov While these studies provide a basis for the anticancer potential of the quinoline scaffold, specific cytotoxicity data for this compound is not extensively detailed in the currently available literature.
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Derivative (o-chloro substitution) | A-549 (Human Lung Carcinoma) | IC50 = 5.6 mM | nih.gov |
| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | MCF-7, HCT 116, HepG-2, A549 | 6-chloroanalogues most active | nih.gov |
| 2-Hydrazino-8-hydroxyquinolines | HeLa, MCF-7, A-549, MDA-MB-231 | Substituted phenyl derivatives showed reduced cell viability | nih.gov |
The induction of apoptosis is a key mechanism for many anticancer agents. Research into related compounds, such as certain 7-chloroquinoline derivatives, has shown that they can induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share some structural similarities, have demonstrated apoptosis induction in MCF-7 breast cancer cells. One such compound led to a significant 26.86% reduction in cell viability through apoptosis. mdpi.com Flow cytometry analysis confirmed that this compound effectively induced both apoptosis and necrosis in MCF-7 cells. mdpi.com While these findings suggest a potential mechanism for quinoline-related compounds, direct evidence for apoptosis induction by this compound is a subject for further investigation.
The ability of a compound to interfere with the cell cycle is another hallmark of anticancer activity. In studies of related heterocyclic compounds, researchers have observed modulation of cell cycle progression. For example, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was found to cause a G2/M-phase and S-phase cell-cycle arrest in MCF-7 cells. mdpi.com Furthermore, certain 2-phenylquinoline-4-carboxylic acid derivatives, which are also histone deacetylase inhibitors, have been shown to induce G2/M cell cycle arrest in K562 cells, contributing to their anticancer effects. nih.govfrontiersin.org
Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. For the broader class of quinoline derivatives, one area of investigation has been the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a significant role in the regulation of gene expression, and their inhibition is a valid strategy in cancer therapy. frontiersin.org Research has led to the discovery of 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. nih.govfrontiersin.org Some of these compounds have shown selectivity for specific HDAC isoforms, such as HDAC3. nih.govfrontiersin.org The potential for this compound to act as an HDAC inhibitor or to target other enzymes remains an active area for future research.
Structure Activity Relationship Sar and Rational Molecular Design
Impact of Substituents on Biological Potency
The substitution at the C8 position of the quinoline (B57606) ring is a key determinant of biological activity. While the C2 position is often more readily functionalized due to its proximity to the ring nitrogen, selective C-H functionalization at the C8 position has been a subject of significant research. acs.orgnih.gov The presence of an aryl group, such as the phenyl group in Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, can profoundly influence the molecule's interaction with target proteins.
The phenyl group at C8 can engage in several types of interactions:
Van der Waals and Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface area that can fit into hydrophobic pockets within a receptor's binding site.
π-π Stacking: The aromatic nature of the phenyl group allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Studies on related 8-benzoyl-2-arylquinolines have shown that the position of the substituent on the quinoline ring is important for activity, with 8-substituted compounds sometimes showing greater activity than isomers with substituents at other positions. nih.gov The nucleophilicity of the C8 atom in quinoline N-oxides makes it a preferential site for reactions with electrophilic centers, suggesting its electronic environment is crucial for molecular interactions. acs.org
The chlorine atom at position 4 is a critical feature that significantly impacts the molecule's chemical properties and biological activity. Halogen atoms, particularly chlorine, are prevalent in pharmaceutical agents due to their ability to modulate a compound's lipophilicity, electronic character, and metabolic stability. chemrxiv.orgnih.gov
Key contributions of the 4-chloro group include:
Electronic Effects: As an electron-withdrawing group, the chlorine atom alters the electron density of the quinoline ring system. This can influence the pKa of the quinoline nitrogen and affect hydrogen bonding capabilities with the receptor.
Steric and Conformational Effects: The size of the chlorine atom can influence how the molecule fits into a binding pocket. In some cases, a halogen at the 4-position of a quinoline ring is a requirement for inhibitory activity against certain targets. nih.gov For example, in the case of antimalarial 4-aminoquinolines, the presence of a 7-chloro group is essential for the inhibition of β-hematin formation. nih.gov While at a different position, this highlights the profound impact a single chloro substituent can have on quinoline activity.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the receptor's active site, which can contribute to binding affinity.
Furthermore, the 4-chloro position serves as a versatile chemical handle. It can act as a leaving group, allowing for further synthetic modifications and the introduction of other functional groups, such as amines, to explore additional SAR. researchgate.net
The ester functional group at the C3 position is a well-established pharmacophoric feature in many biologically active quinolines. nih.gov The ethyl carboxylate group can participate in crucial binding interactions and influences the molecule's pharmacokinetic properties.
The importance of this group is multifaceted:
Hydrogen Bonding: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor, capable of forming key interactions with hydrogen bond donor residues (e.g., arginine, glutamine) in a protein's active site. nih.gov This interaction often serves as an anchor, orienting the molecule for optimal binding.
Metabolic Stability: Esters can function as prodrugs, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the molecule.
Conformational Rigidity: The group can influence the conformation of adjacent substituents, potentially locking the molecule into a bioactive conformation. Research on quinoline-4-carboxylic acids has shown that the carboxylate group can form essential salt bridges and hydrogen bonds with receptors. nih.gov While at a different position, this underscores the general importance of the carboxylate moiety for receptor engagement.
The table below summarizes the potential roles of the key substituents in this compound.
| Substituent | Position | Potential Roles in Biological Activity |
|---|---|---|
| Phenyl | 8 | Hydrophobic interactions, π-π stacking, steric bulk for selectivity. |
| Chloro | 4 | Increases lipophilicity, electron-withdrawing effects, potential for halogen bonding, synthetic handle. |
| Ethyl Carboxylate | 3 | Hydrogen bond acceptor, influences lipophilicity and cell permeability, potential prodrug moiety. |
To fully elucidate the SAR of the quinoline scaffold, systematic modifications at other positions (C2, C5, C6, C7) are often explored. Studies on various quinoline derivatives have revealed that substituents at these positions can dramatically alter potency and selectivity. biointerfaceresearch.com
Position 2: Substitution at the C2 position can significantly impact activity. For example, the introduction of aryl groups at C2 has been a common strategy in designing inhibitors for various enzymes. nih.gov
Positions 5, 6, and 7: The electronic properties of substituents on the benzo portion of the quinoline ring are crucial. Electron-donating or electron-withdrawing groups can modify the reactivity and binding affinity of the entire scaffold. For instance, the anti-inflammatory activity of some quinoline-4-carboxylic acid derivatives is influenced by substituents at these positions. researchgate.net As mentioned previously, a chloro group at C7 is a hallmark of the 4-aminoquinoline (B48711) class of antimalarial drugs, demonstrating the critical nature of this position for specific biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinoline derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their potency. mdpi.comnih.gov
A typical QSAR study on quinoline-based agents might involve calculating various molecular descriptors, such as:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, and specific conformational indices (e.g., CoMFA/CoMSIA fields).
Hydrophobic Descriptors: LogP (partition coefficient), which quantifies lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
For instance, a QSAR study on halogenated 8-hydroxyquinoline (B1678124) derivatives as anti-MRSA agents revealed that properties like mass, polarizability, topological charge, and van der Waals volume are essential for governing their antimicrobial activity. nih.gov Similarly, 2D and 3D-QSAR models developed for quinoline derivatives against Plasmodium falciparum have shown high predictive accuracy, guiding the synthesis of new potent antimalarial compounds. mdpi.com These models often generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, providing a roadmap for rational drug design.
The table below presents hypothetical results from a QSAR study on a series of quinoline analogs, illustrating how different descriptors can correlate with biological activity.
| Descriptor | Correlation with Activity (Positive/Negative) | Interpretation for Design |
|---|---|---|
| LogP (Hydrophobicity) | Positive (within a certain range) | Increasing lipophilicity enhances activity, likely by improving membrane permeability. |
| Molecular Volume | Negative | Excessively bulky substituents are detrimental, suggesting a sterically constrained binding pocket. |
| Dipole Moment | Positive | A higher dipole moment is favorable, indicating the importance of polar interactions with the target. |
| HOMO Energy | Negative | A lower HOMO energy (stronger electron-accepting ability) is correlated with higher potency. |
Pharmacophore Hypothesis Development for Quinoline-3-carboxylates
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. Pharmacophore modeling for quinoline-3-carboxylates helps to distill the key interaction points from a set of active compounds into a single 3D model. nih.govnih.gov
A pharmacophore model for quinoline-3-carboxylate derivatives might include the following features: nih.govresearchgate.net
One or more Aromatic Rings (RA): Representing the quinoline core and potentially the phenyl substituent at C8, which can engage in hydrophobic and π-stacking interactions.
Hydrogen Bond Acceptors (HBA): Critically, the carbonyl oxygen of the C3-carboxylate group and the quinoline nitrogen atom are key hydrogen bond acceptors.
Hydrophobic Features (H): These can be mapped onto the aromatic rings and the ethyl part of the ester group.
Once developed, this model can be used for virtual screening of large compound libraries to identify new molecules that fit the hypothesis and are likely to be active. It also provides a 3D framework for designing new derivatives by ensuring that proposed modifications retain the essential pharmacophoric features. For example, a pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified one aromatic ring and three hydrogen bond acceptors as crucial features. nih.gov This model successfully guided the synthesis of new derivatives with good antioxidant activity. nih.gov
The table below outlines the common features in a hypothetical pharmacophore model for this class of compounds.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Type of Interaction |
|---|---|---|
| Aromatic Ring 1 (RA1) | Quinoline Core | π-π stacking, Hydrophobic |
| Aromatic Ring 2 (RA2) | C8-Phenyl Group | Hydrophobic, van der Waals |
| Hydrogen Bond Acceptor 1 (HBA1) | C3-Carbonyl Oxygen | Hydrogen Bonding |
| Hydrogen Bond Acceptor 2 (HBA2) | Quinoline Nitrogen | Hydrogen Bonding, Coordination |
| Hydrophobic Center (HY) | Ethyl Group | Hydrophobic |
Absence of Specific Research Data Precludes Article Generation
The user's request mandated a strict focus solely on this compound, including detailed research findings and data tables, while excluding information on related but distinct molecules. Without primary or secondary research literature detailing the application of computational methods like molecular docking, QSAR, or pharmacophore modeling specifically to this compound, it is impossible to generate a scientifically accurate and informative article that adheres to the provided constraints.
While computational studies and SAR analyses are common for the broader class of quinoline derivatives, applying findings from other analogs to the specified compound would violate the explicit instructions and compromise the scientific integrity of the article. Generating content without source data would amount to speculation or fabrication. Therefore, the requested article cannot be created.
Role of Ethyl 4 Chloro 8 Phenylquinoline 3 Carboxylate in Future Chemical Research
Applications as a Building Block in Complex Chemical Synthesis
The structure of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate suggests it could be a valuable intermediate or building block in organic synthesis. The chlorine atom at the 4-position of the quinoline (B57606) ring is a key reactive site. Generally, chloroquinolines are precursors for a variety of nucleophilic substitution reactions. This would allow for the introduction of diverse functional groups at this position, leading to the synthesis of more complex molecules.
The ethyl carboxylate group at the 3-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carbonyl derivatives. This functional handle is crucial for constructing larger molecular frameworks or for tuning the electronic and steric properties of the molecule.
Contribution to the Discovery and Development of Novel Chemical Entities
The quinoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Should "this compound" be synthesized and screened, it could contribute to the discovery of new bioactive molecules. The specific combination of substituents—chloro, phenyl, and ethyl carboxylate—could lead to unique interactions with biological targets.
The development of novel chemical entities often relies on the exploration of new chemical space. The synthesis of this and related compounds would expand the library of available quinoline derivatives for high-throughput screening in drug discovery programs. The reactivity of the 4-chloro position is particularly advantageous for creating a library of analogues with diverse substituents, which is a common strategy in lead optimization.
Potential in Materials Science Research (e.g., Dyes, Pigments, if academically relevant)
Quinoline derivatives have been investigated for their applications in materials science, particularly as organic dyes and pigments, due to their often-fluorescent properties and extended π-conjugated systems. The 8-phenylquinoline (B8574275) scaffold, in particular, can enhance π-stacking interactions and influence the photophysical properties of the molecule.
While there is no direct academic research confirming the use of "this compound" as a dye or pigment, its chemical structure suggests potential in this area. The extended aromatic system could give rise to interesting optical and electronic properties. Further derivatization, particularly at the 4-position, could be used to tune the color and fluorescence characteristics of the molecule, making it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, or as a component in other advanced materials. However, without experimental data, its utility in materials science remains a theoretical proposition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, and how can reaction selectivity be optimized?
- Methodology : The synthesis typically involves cyclocondensation reactions of substituted precursors. For example, α-acetyl-N-arylhydrazonoyl chlorides can react with 7,8-diaminoquinoline derivatives in ethanol with triethylamine as a base to achieve site-selective cyclization . Optimization of selectivity requires control of temperature (e.g., 70–80°C), solvent polarity, and stoichiometric ratios of reagents. NMR and IR spectroscopy are critical for monitoring reaction progress and confirming intermediate structures .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : and NMR identify substituent positions (e.g., chloro and phenyl groups) via chemical shifts and coupling patterns. For instance, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for verifying chlorine and phenyl substitutions .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds in crystal packing) .
Advanced Research Questions
Q. How do steric and electronic effects of the 8-phenyl substituent influence the compound’s reactivity in subsequent derivatization reactions?
- Analysis : The bulky phenyl group at position 8 introduces steric hindrance, which can suppress electrophilic substitution at adjacent positions. Electronic effects (e.g., electron-withdrawing chloro at position 4) further polarize the quinoline ring, directing nucleophilic attacks to specific sites (e.g., position 2 or 6). Computational studies (DFT) or Hammett plots can quantify these effects .
Q. What strategies are recommended for resolving contradictions in crystallographic data between different derivatives of this compound?
- Methodology :
- Software Cross-Validation : Use multiple refinement programs (e.g., SHELXL , OLEX2 ) to compare bond lengths, angles, and R-factors. Discrepancies >3σ may indicate disordered solvent molecules or twinning.
- Data Quality : Ensure high-resolution data (<1.0 Å) and low I/σ(I) ratios. For example, in Al-Qawasmeh’s study, R-factors of 0.060 were achieved using triclinic P1 symmetry and rigorous hydrogen-bonding analysis .
- Twinned Data : Employ the TwinRotMat tool in OLEX2 to detect and model twinning, especially for derivatives with flexible substituents .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Experimental Design :
- Analog Synthesis : Introduce substituents at positions 3 (ester hydrolysis to carboxylic acid) and 8 (phenyl replacement with heteroaromatics) to modulate lipophilicity and target binding .
- Bioassays : Test analogs against bacterial DNA gyrase (for fluoroquinolone-like activity) or cancer cell lines (e.g., MTT assays). Correlate IC values with computational docking scores (AutoDock Vina) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
